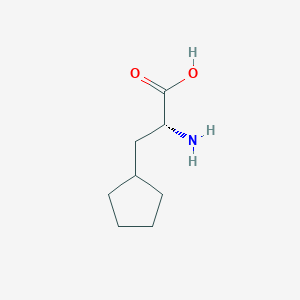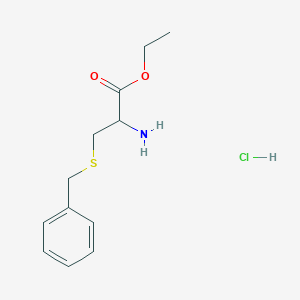
H-Cys(bzl)-oet hcl
Vue d'ensemble
Description
“H-Cys(bzl)-oet hcl” is a derivative of the amino acid cysteine . It is often used as an intermediate in organic synthesis for the synthesis of other organic compounds .
Synthesis Analysis
The synthesis of “H-Cys(bzl)-oet hcl” involves the use of hydrogen chloride in benzene for 0.5 hours under heating conditions . This process is known as esterification .Molecular Structure Analysis
The molecular formula of “H-Cys(bzl)-oet hcl” is C₁₂H₁₇NO₂S · HCl . The molecular weight is 275.8 .Chemical Reactions Analysis
“H-Cys(bzl)-oet hcl” is often used as an intermediate in organic synthesis for the synthesis of other organic compounds . The protection and subsequent deprotection of the cysteine thiol group in “H-Cys(bzl)-oet hcl” have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Physical And Chemical Properties Analysis
“H-Cys(bzl)-oet hcl” is a solid substance . It has a molecular weight of 275.8 and a chemical formula of C₁₂H₁₇NO₂S · HCl . It is stored at a temperature of +5 ± 3 °C . It has low solubility in water and is soluble in some organic solvents, such as methanol and ethers .Applications De Recherche Scientifique
Zinc Complexation in Peptides
H-Cys(bzl)-oet hcl and similar dipeptides have been studied for their behavior in zinc complexation. Research by Vogler et al. (2002) indicates that such peptides can form ZnL and ZnL2 complexes in solution, which are relevant in the context of zinc enzymes. The study emphasizes the significance of thiolate-coordinated complexes and highlights the conformational impacts in chelating CysCys ligands (Vogler, Gelinsky, Guo, & Vahrenkamp, 2002).
Chemo-Enzymatic Synthesis
The peptide H-Cys(bzl)-oet hcl has been investigated in chemo-enzymatic synthesis studies. Zhou et al. (2003) explored the synthesis of tripeptides like Bz-RGD-OEt in organic solvents, focusing on the impact of various factors such as pH, temperature, and solvent type on the yield of synthesis (Zhou, Yang, Wang, Xu, Huang, Wu, Yang, & Zhang, 2003).
Peptide Bond Formation in Frozen Solutions
Hänsler, Ullmann, and Jakubke (1995) examined the use of proteases like ficin and papain for peptide bond formation in frozen aqueous solutions. They found that freezing the reaction mixture increased peptide yields in kinetically controlled coupling of peptides like Bz–Arg–OEt (Hänsler, Ullmann, & Jakubke, 1995).
Fluorescent Probing of Cysteine and Homocysteine
Tang et al. (2016) developed an “off–on” fluorescent probe for detecting Cys/Hcy, using a strategy based on the native chemical ligation (NCL) reaction. This probe is capable of differentiating Cys from Hcy in living cells, highlighting the application of H-Cys(bzl)-oet hcl in biochemical sensing (Tang, Wu, Wu, Huang, Zhu, Xu, & Qian, 2016).
Solid-Phase Peptide Synthesis
Miranda and Tominaga (1991) reported the use of thermolysin as a catalyst in enzymatic synthesis of asparagine-containing peptides, including protected di- and tripeptide esters like H-Cys(Bzl)-OtBu. This study contributes to the understanding of the role of H-Cys(bzl)-oet hcl in peptide synthesis (Miranda & Tominaga, 1991).
Mécanisme D'action
Target of Action
H-Cys(bzl)-oet hcl is a derivative of the amino acid cysteine . Amino acids and their derivatives are known to play crucial roles in various biological processes.
Mode of Action
As a cysteine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a cysteine derivative, it might contribute to various physiological activities, including the regulation of anabolic hormones and the prevention of exercise-induced muscle damage .
Safety and Hazards
“H-Cys(bzl)-oet hcl” is harmful if inhaled, in contact with skin, and if swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, it is advised to wash off with soap and plenty of water . In case of inhalation, it is advised to move the person to fresh air .
Propriétés
IUPAC Name |
ethyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-2-15-12(14)11(13)9-16-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEVGMOTJUZUKY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cys(bzl)-oet hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





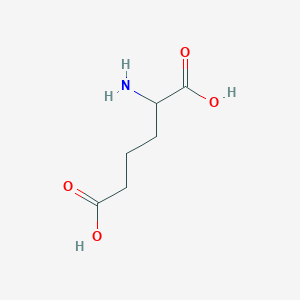

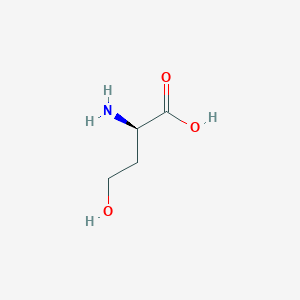

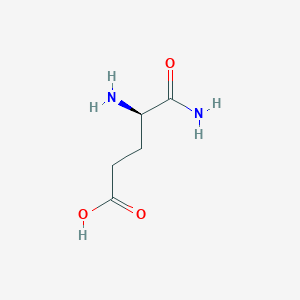

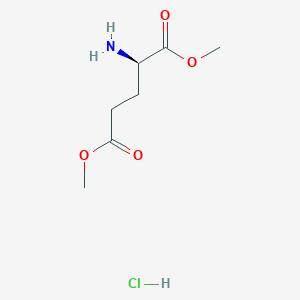
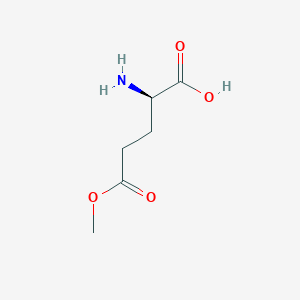
![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)


